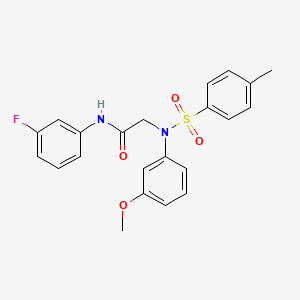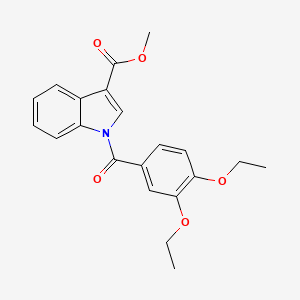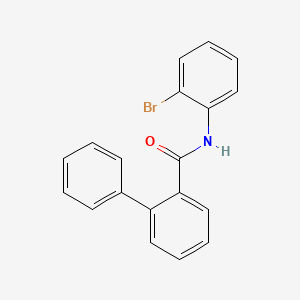![molecular formula C17H12Cl2N2O2S2 B3538517 2-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one](/img/structure/B3538517.png)
2-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one
Overview
Description
2-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one typically involves multiple steps. One common route starts with the preparation of 2-(2,5-dichlorothiophen-3-yl)acetic acid . This intermediate is then reacted with various reagents to introduce the quinazolinone moiety and the sulfanyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a lead compound for developing new drugs, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-dichlorothiophen-3-yl)acetamide: This compound shares the dichlorothiophenyl group but lacks the quinazolinone core.
Ethyl 4-amino-2-{[2-(4,5-dichloro-2-thienyl)-2-oxoethyl]sulfanyl}-5-pyrimidinecarboxylate: This compound has a similar sulfanyl group but features a pyrimidine ring instead of a quinazolinone.
6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile: This compound contains the dichlorothiophenyl group and is used in similar applications.
Uniqueness
What sets 2-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one apart is its unique combination of functional groups and structural features. The presence of the quinazolinone core, along with the dichlorothiophenyl and sulfanyl groups, provides a versatile platform for various chemical modifications and applications .
Properties
IUPAC Name |
2-[2-(2,5-dichlorothiophen-3-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S2/c1-2-7-21-16(23)10-5-3-4-6-12(10)20-17(21)24-9-13(22)11-8-14(18)25-15(11)19/h2-6,8H,1,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONALQCANNQYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-{[3-(4-fluorophenyl)acryloyl]amino}benzamide](/img/structure/B3538435.png)
![dimethyl 4-(2,5-dimethylphenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3538442.png)
![4-({5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}CARBAMOYL)PHENYL ACETATE](/img/structure/B3538443.png)

![2-[[2-[N-(benzenesulfonyl)-4-methoxyanilino]acetyl]amino]-N-propan-2-ylbenzamide](/img/structure/B3538468.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3538469.png)

![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B3538478.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3538480.png)
![3-[3-(3-bromophenyl)-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrazol-1-yl]propanoic acid](/img/structure/B3538493.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3538504.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3538510.png)
![(5Z)-5-[(1-phenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B3538527.png)

